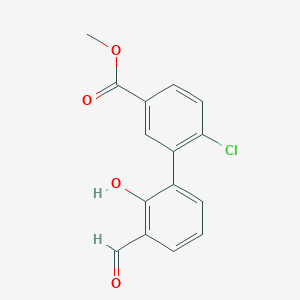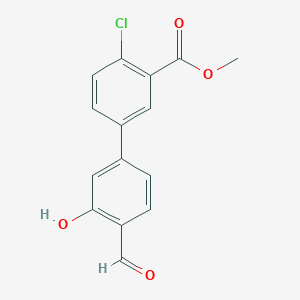
5-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol (95%) is a chemical compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 265.63 g/mol and a melting point of 101-103 °C. This compound is highly soluble in water and ethanol and is used in a variety of applications, including as a reagent in organic synthesis and as a fluorescent dye in biochemical assays. In
Mécanisme D'action
The mechanism of action of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol (95%) is not fully understood. However, it is believed that the compound acts as a fluorescent dye in biochemical assays. This is due to its ability to absorb light in the visible range and emit light in the near-infrared range. This allows the compound to be used as a fluorescent marker in a variety of applications, such as in the detection of proteins and nucleic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol (95%) are not well-understood. However, it is believed that the compound may have some effects on the nervous system, as it has been shown to inhibit the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter involved in the regulation of muscle contraction and other functions.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol (95%) in lab experiments provides several advantages. The compound is easy to synthesize, highly soluble in water and ethanol, and has a high purity of 95%. Additionally, the compound can be used as a fluorescent marker in a variety of applications, making it a useful tool for researchers. However, the compound is not without its limitations. It is toxic and should be handled with care. Additionally, the mechanism of action and biochemical and physiological effects of the compound are not fully understood, making it difficult to predict the effects of its use in experiments.
Orientations Futures
The future directions of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol (95%) are numerous. It could be used in the development of new fluorescent markers for biochemical assays, as well as for the synthesis of new compounds. Additionally, further research into the mechanism of action and biochemical and physiological effects of the compound could lead to new applications in medicine and other fields. Finally, the compound could be used to develop new methods for organic synthesis, as well as for the synthesis of other compounds.
Méthodes De Synthèse
5-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol (95%) can be synthesized from commercially available starting materials through a series of steps. The first step is the condensation of 4-chloro-3-methoxycarbonylphenol with formaldehyde in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction produces the desired compound in high yields. The second step is the purification of the crude product by recrystallization from ethanol. This process yields the pure compound with a 95% purity.
Applications De Recherche Scientifique
5-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol (95%) is a versatile compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis and as a fluorescent dye in biochemical assays. It has also been used in the synthesis of other compounds, such as 4-chloro-3-methoxycarbonyl-2-formylphenyl-3-methyl-1,2,3-triazole and 4-chloro-3-methoxycarbonyl-2-formylphenyl-3-methyl-1,2,4-triazole.
Propriétés
IUPAC Name |
methyl 2-chloro-5-(4-formyl-3-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)12-6-9(4-5-13(12)16)10-2-3-11(8-17)14(18)7-10/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWRIEVZLKXTQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)C=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685361 |
Source


|
| Record name | Methyl 4-chloro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol | |
CAS RN |
1261898-37-6 |
Source


|
| Record name | Methyl 4-chloro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

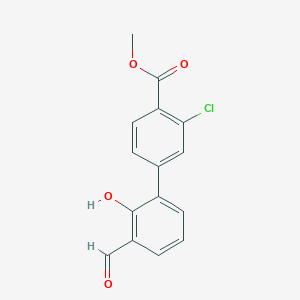

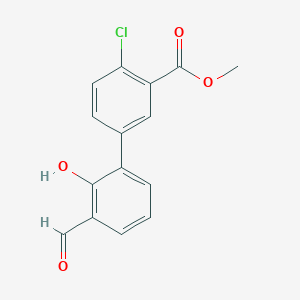


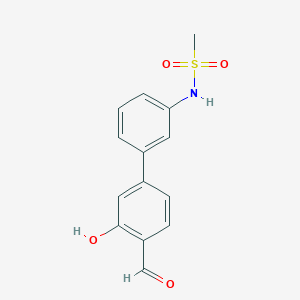
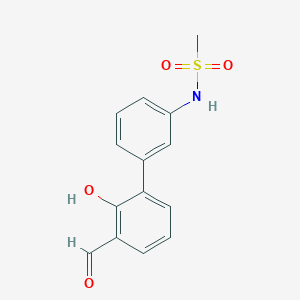
![6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6379020.png)


